molecular formula C11H10F3NO2 B1587071 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide CAS No. 351-87-1

3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide

Cat. No. B1587071
CAS RN: 351-87-1
M. Wt: 245.2 g/mol
InChI Key: GGDAWUSJZZHVBR-UHFFFAOYSA-N
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Description

“3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide” is an organic compound with the molecular formula C11H10F3NO2 . It has a molecular weight of 245.2 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide” is 1S/C11H10F3NO2/c1-7(16)5-10(17)15-9-4-2-3-8(6-9)11(12,13)14/h2-4,6H,5H2,1H3,(H,15,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide” has a molecular weight of 245.198 . It has a density of 1.3±0.1 g/cm3 . The compound has a boiling point of 367.8±42.0 °C at 760 mmHg . Its melting point is 152-156°C . The compound has a flash point of 176.2±27.9 °C .

Scientific Research Applications

Synthesis and Ligand Formation

  • Synthesis in Dyes and Pigment Production : 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide is utilized in the synthesis of dyes and pigments. A study demonstrated its reaction with hydroxylamine to form N-phenyl-3-hydroxyimino-butanamide, which further reacts with diazonium salts to yield diazo products. These products can coordinate with copper(II) and iron(III) (Güzel, Serindaǧ, & Serin, 1997).

Synthetic Importance and Reactivity

  • Precursor for Heterocyclic Compounds : The compound acts as a precursor in synthesizing heterocyclic compounds. It is synthesized through reactions involving diketene and aromatic primary amine or the reaction of 2-aminopyridine with β-keto-t-butylthioester or ethylacetoacetate. This highlights its role in versatile chemical syntheses (Fadda, Abdel‐Galil, & Elattar, 2015).

Molecular Docking and Biological Activity

  • Inhibitory Potential and Drug Development : The compound has been involved in the synthesis of derivatives that exhibit biological activities. Specifically, these derivatives have shown inhibitory potential against tyrosinase and melanin, suggesting their potential application in depigmentation drug development with minimal side effects. This is particularly relevant for compounds synthesized from substituted anilines and 4-chlorobutanoyl chloride (Raza et al., 2019).

Antimicrobial and Antifungal Applications

  • Synthesis of Antimicrobial Compounds : There are studies showing the use of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide in the synthesis of compounds with significant antimicrobial activities. Such studies have focused on synthesizing compounds like pyrazole, thiophene, and thiazole derivatives that incorporate the pyrimidine ring, demonstrating moderate antimicrobial activities (Farag, Kheder, & Mabkhot, 2009).

Applications in Neuroprotective Therapies

  • Neuroprotective Effects in Pharmacology : Research indicates the potential use of derivatives of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide as inhibitors of poly ADP-ribose polymerase (PARP), suggesting their applications in neuroprotective therapies. This has implications for the treatment of conditions like ischemic stroke (Kamanaka et al., 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound is a solid and should be handled with appropriate personal protective equipment to prevent exposure .

properties

IUPAC Name

3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c1-7(16)6-10(17)15-9-4-2-8(3-5-9)11(12,13)14/h2-5H,6H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDAWUSJZZHVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363004
Record name 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide

CAS RN

351-87-1
Record name 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethylacetoacetate (10 g) and 4-(trifluoromethyl) aniline (12.38 g) in xylene (250 ml) was refluxed for 48 hours. Reaction mixture was concentrated and purified by column chromatography to give pure (9.7 g).
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Synthesis routes and methods II

Procedure details

The present invention provides a process for preparation of Teriflunomide. Ethylacetoacetate (II) and 4-trifluoromethyl aniline (III) is refluxed in a solvent. The solvent is selected from aromatic hydrocarbon such as toluene, xylene, nitrobenzene, benzene and the like or mixtures thereof. The reaction mixture is refluxed for about 48 hours. The Reaction mixture is concentrated and purified by column chromatography to give pure 3-oxo-N-(4-trifluoromethylphenyl)butanamide (IV).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
N Mulakayala, P Rao, J Iqbal, R Bandichhor… - European Journal of …, 2013 - Elsevier
Multiple sclerosis (MS) often results in chronic inflammatory and autoimmune disorders, and recent developments in understanding the disease pathogenesis has lead to newer …
Number of citations: 38 www.sciencedirect.com
Z Zhang, Z Wang, H Mu, X Wang, Y Li, J Yan… - European Polymer …, 2018 - Elsevier
A novel synthetic strategy to afford 1,2,3-triazole grafted chitosans via modified Wolff’s cyclocondensation was established. Subsequently, several multi-substituted 1,2,3-triazole grafted …
Number of citations: 4 www.sciencedirect.com
B Saini, G Bansal - Journal of pharmaceutical analysis, 2015 - Elsevier
Leflunomide (LLM) is subjected to forced degradation under conditions of hydrolysis, oxidation, dry heat, and photolysis as recommended by International Conference on …
Number of citations: 17 www.sciencedirect.com
B Saini, G Bansal - 2014 - cyberleninka.org
Leflunomide (LLM) is subjected to forced degradation under the conditions of hydrolysis, oxidation, dry heat, and photolysis as recommended by International Conference on …
Number of citations: 0 cyberleninka.org
NS Badgujar - 2006 - lib.unipune.ac.in
Coumarins both naturally occurring as well as synthetic derivatives, have found widespread applications as pharmacological activity [l], photo sensitizers [2], laser dyes [3-7], …
Number of citations: 2 lib.unipune.ac.in
CH Yao, ZQ Shen, YC Rajan, YW Huang, CY Lin… - European Journal of …, 2023 - Elsevier
Down-regulation of Cisd2 in the liver has been implicated in the development of nonalcoholic fatty liver disease (NAFLD) and increasing the level of Cisd2 is therefore a potential …
Number of citations: 0 www.sciencedirect.com
N Wlodarczyk, C Simenel, M Delepierre, JC Barale… - …, 2011 - thieme-connect.com
In the course of our work on infectious diseases, we were led to prepare 6-bromo-2-chloro-4-methylquinoline as a starting material. Since surprisingly little has been reported in the …
Number of citations: 14 www.thieme-connect.com
C Li, J Yuan, Q Zhang, C Bhujanga Rao… - The Journal of …, 2018 - ACS Publications
Cyclization of a variety of β-aminoacrylamides in the presence of iodosobenzene (PhIO) is described. This process features mild reaction conditions, simple execution, and high …
Number of citations: 22 pubs.acs.org
X Feng, JJ Wang, Z Xun, ZB Huang… - The Journal of Organic …, 2015 - ACS Publications
A concise and efficient three-component domino reaction has been developed for the synthesis of polyfunctionalized indenopyridine and hydroisoquinoline derivatives via the cleavage …
Number of citations: 24 pubs.acs.org

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